2-amino-N-cyclohexyl-4-ethyl-5-methylthiophene-3-carboxamide

Description

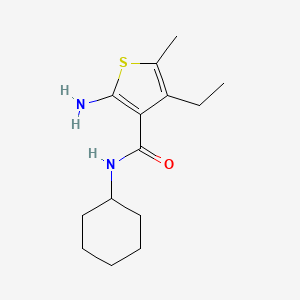

2-Amino-N-cyclohexyl-4-ethyl-5-methylthiophene-3-carboxamide is a thiophene-based carboxamide derivative characterized by a cyclohexylamine substituent at the carboxamide position, an ethyl group at the 4-position, and a methyl group at the 5-position of the thiophene ring. This compound is listed in commercial catalogs (e.g., CymitQuimica) as a primary amine derivative, though it is currently marked as discontinued .

Properties

IUPAC Name |

2-amino-N-cyclohexyl-4-ethyl-5-methylthiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2OS/c1-3-11-9(2)18-13(15)12(11)14(17)16-10-7-5-4-6-8-10/h10H,3-8,15H2,1-2H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPXMOCIDRHSDIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(SC(=C1C(=O)NC2CCCCC2)N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.40 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-cyclohexyl-4-ethyl-5-methylthiophene-3-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

Substitution Reactions: The introduction of the amino, cyclohexyl, ethyl, and methyl groups can be achieved through various substitution reactions. For instance, the amino group can be introduced via nucleophilic substitution, while the cyclohexyl group can be added through a Friedel-Crafts alkylation reaction.

Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, typically using an amine and a carboxylic acid derivative under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Mannich-Type Cyclization

The aminothiophene core can undergo Mannich reactions with formaldehyde and primary amines to form polycyclic thieno[2,3-d]pyrimidines. For example:

-

Reaction with HCHO and RNH₂ under noncatalyzed conditions generates fused thienopyrimidine systems .

-

This proceeds via β-enaminonitrile intermediates, with yields up to 48% for related structures .

Mechanistic Steps :

-

Nucleophilic addition of the amine to formaldehyde.

-

Cyclization involving the thiophene amino group.

-

Aromatization to form the pyrimidine ring.

Acylation and Alkylation

-

The amino group at position 2 can be acylated or alkylated. For example, reaction with acyl chlorides yields hydrazone derivatives, as seen in analogous 3-aminothiophenes .

-

The carboxamide group is resistant to hydrolysis under mild conditions but can undergo transamidation with strong nucleophiles .

Diazotization and Coupling

-

Diazotization of the amino group enables coupling with aromatic amines or phenols, forming azo derivatives. This is common in bioactive thiophene systems .

Biological Activity-Driven Modifications

While not directly studied for this compound, structurally similar 2-aminothiophenes show:

-

JNK inhibition via interaction with kinase docking sites (e.g., BI-78D3 analogs) .

-

Antitubulin activity when coupled with trimethoxyphenyl groups .

Key Reaction Data

Data from analogous reactions :

| Reaction Type | Conditions | Yield | Key Product |

|---|---|---|---|

| Gewald synthesis | H₂O/Et₃N, RT, 2–4 h | 72% | 2-Aminothiophene-3-carboxamide core |

| Mannich cyclization | HCHO, RNH₂, EtOH, 50°C, 6 h | 48% | Thieno[2,3-d]pyrimidine derivatives |

| Acylation | AcCl, pyridine, 0°C → RT | 65% | N-Acyl-2-aminothiophene |

Structural Confirmation

-

¹H NMR : Signals for methyl (δ 1.2–1.4 ppm), ethyl (δ 1.3–1.5 ppm), and cyclohexyl (δ 1.4–1.8 ppm) groups .

-

IR : Stretching bands at 3300 cm⁻¹ (NH₂), 2200 cm⁻¹ (CN, if present), and 1670 cm⁻¹ (C=O) .

Challenges and Limitations

Scientific Research Applications

Biochemical Applications

1. Enzyme Inhibition

The structural characteristics of 2-amino-N-cyclohexyl-4-ethyl-5-methylthiophene-3-carboxamide make it a candidate for enzyme inhibition studies. Compounds with similar structures have been shown to modulate enzyme activity, particularly in metabolic pathways relevant to diseases such as diabetes and cancer.

2. Drug Development

Given its unique properties, this compound could serve as a lead in drug development programs targeting specific diseases. Its role as a scaffold for designing new pharmacological agents is currently being explored.

Materials Science

1. Polymer Chemistry

The incorporation of thiophene units into polymer backbones can enhance electrical conductivity and thermal stability. Research into polymers derived from this compound is ongoing, focusing on applications in organic electronics and photovoltaic devices.

2. Coatings and Composites

Due to its chemical stability and potential for functionalization, this compound may also find applications in developing advanced coatings and composites that require enhanced durability and performance under various environmental conditions.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study on Antimicrobial Activity | Evaluated the efficacy of thiophene derivatives | Showed significant inhibition against Gram-positive bacteria |

| Enzyme Inhibition Research | Investigated the inhibition of specific metabolic enzymes | Found potential for modulation of enzyme activity related to cancer metabolism |

| Polymer Development | Explored the synthesis of thiophene-based polymers | Demonstrated improved conductivity and thermal properties |

Mechanism of Action

The mechanism of action of 2-amino-N-cyclohexyl-4-ethyl-5-methylthiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and function. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound shares structural similarities with other thiophene-3-carboxamide derivatives. Key analogues include:

Key Observations :

- Functional Groups : The carboxamide group (target compound) offers hydrogen-bonding capability, unlike the ester group in Compound 1, which is more lipophilic .

- Electronic Effects : Isoxazole-containing analogues () exhibit enhanced dipole interactions due to the heterocyclic ring, whereas thiophene derivatives prioritize sulfur-mediated hydrophobic interactions .

Biological Activity

2-Amino-N-cyclohexyl-4-ethyl-5-methylthiophene-3-carboxamide is a synthetic compound characterized by its unique molecular structure, which includes a thiophene ring and various substituents that may confer biological activity. This article reviews the available literature on the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₄H₂₂N₂OS

- Molecular Weight : 266.40 g/mol

- CAS Number : 522594-67-8

- Structure : The compound features an amino group, a cyclohexyl group, an ethyl group, and a methylthio group attached to a thiophene ring. These functional groups are believed to influence its biological interactions and reactivity.

The mechanism of action of this compound involves its interaction with specific molecular targets within cells. Preliminary studies suggest that it may modulate various biological pathways, although detailed mechanisms remain largely unexplored. The compound's ability to bind to proteins and enzymes can alter their activity, potentially impacting cellular processes such as signal transduction and gene expression.

Anticancer Potential

Research into related thiophene derivatives has highlighted their anticancer properties, with some compounds exhibiting IC₅₀ values in the low micromolar range against various cancer cell lines. For example, certain thiourea derivatives have shown promising results in inhibiting cancer cell proliferation by targeting specific molecular pathways involved in tumor growth . Although direct studies on the anticancer effects of this compound are lacking, its structural similarities to known active compounds warrant further investigation.

Case Studies and Research Findings

- Proteomics Research : The compound has been utilized in proteomics to study protein interactions, suggesting its role in modulating biological functions at the molecular level. This application indicates its potential as a tool in drug discovery and development.

- Synthetic Applications : The synthesis of this compound involves multi-step organic reactions that include the formation of the thiophene ring and subsequent substitution reactions to introduce functional groups . These synthetic methodologies highlight its versatility in chemical research.

- Comparative Studies : In comparative studies with other thiophene derivatives, compounds with similar structural motifs have shown significant biological activity across various assays, indicating that further exploration of this compound could yield valuable insights into its pharmacological properties .

Q & A

Q. What are the recommended synthetic routes for 2-amino-N-cyclohexyl-4-ethyl-5-methylthiophene-3-carboxamide, and how can reaction conditions be optimized?

The synthesis of thiophene carboxamide derivatives typically involves condensation reactions between substituted amines and thiophene precursors. Key methods include:

- Neat methods : Solvent-free reactions at room temperature or elevated temperatures to enhance atom economy .

- Microwave-assisted synthesis : Reduces reaction time and improves yield by using controlled dielectric heating (e.g., cyclohexanone and aluminum oxide as supports) .

- Stepwise functionalization : Introduce substituents like ethyl and methyl groups via alkylation or nucleophilic substitution before cyclization .

Optimization : Use factorial design to systematically vary parameters (temperature, catalyst loading, solvent polarity) and identify optimal conditions via response surface methodology .

Q. How should researchers characterize the purity and structural integrity of this compound?

Follow a multi-technique approach:

- NMR spectroscopy : Confirm substituent positions (e.g., cyclohexyl, ethyl, methyl) via and chemical shifts and coupling patterns .

- Mass spectrometry : Validate molecular weight (e.g., ESI-MS or MALDI-TOF) and fragmentation patterns .

- Elemental analysis : Ensure stoichiometric agreement with the molecular formula (CHNOS) .

- Chromatography : Use HPLC or TLC (R values) to assess purity and monitor reaction progress .

Q. What solvent systems are suitable for solubility studies and crystallization?

Test polar aprotic solvents (DMSO, DMF) for solubility due to the carboxamide group’s hydrogen-bonding capacity. For crystallization:

- Use mixed solvents (e.g., ethanol/water) to slow nucleation and grow single crystals.

- X-ray diffraction (as in ) can resolve crystal packing and hydrogen-bonding networks critical for polymorph screening .

Advanced Research Questions

Q. How can computational modeling aid in predicting reactivity or binding interactions of this compound?

- Reaction path search : Apply quantum chemical calculations (DFT) to map energy profiles for key reactions (e.g., cyclization or substituent addition) .

- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) using software like AutoDock to prioritize in vitro assays .

- Machine learning : Train models on existing thiophene-carboxamide data to predict properties like logP or bioavailability .

Q. What strategies resolve contradictions in spectroscopic or crystallographic data?

- Cross-validation : Compare experimental NMR shifts with computed values (e.g., using Gaussian or ACD/Labs) to identify misassignments .

- Dynamic NMR : Investigate conformational exchange broadening in spectra to explain unexpected peak splitting .

- High-resolution XRD : Re-examine crystal structure parameters (bond lengths, angles) to confirm stereoelectronic effects .

Q. How can researchers design experiments to probe the compound’s stability under varying conditions?

- Accelerated stability testing : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light, then monitor degradation via HPLC .

- Kinetic studies : Use Arrhenius plots to extrapolate shelf life from degradation rates at elevated temperatures .

- Mechanistic insights : Identify degradation products via LC-MS and propose pathways (e.g., hydrolysis of the carboxamide group) .

Q. What advanced techniques elucidate the electronic effects of substituents on the thiophene ring?

- Electrochemical analysis : Cyclic voltammetry to measure redox potentials and correlate with electron-donating/withdrawing substituent effects .

- UV-vis spectroscopy : Analyze absorbance shifts to quantify conjugation length changes from ethyl/methyl groups .

- Theoretical calculations : Natural Bond Orbital (NBO) analysis to map charge distribution and hyperconjugative interactions .

Methodological Guidelines

- Synthetic reproducibility : Document all steps, including purification methods (e.g., column chromatography gradients) and yields .

- Data reporting : Include full spectroscopic assignments (e.g., NMR peak integrals, IR stretching frequencies) in supplementary materials .

- Ethical compliance : Adhere to institutional safety protocols for handling hazardous intermediates (e.g., nitration reagents) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.